![molecular formula C19H23NO4 B5599648 N-(3,4-diethoxybenzyl)-4-methoxybenzamide](/img/structure/B5599648.png)
N-(3,4-diethoxybenzyl)-4-methoxybenzamide
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Description
Synthesis Analysis
The synthesis of related benzamide derivatives often involves acylation reactions, as seen in the preparation of N-3-hydroxyphenyl-4-methoxybenzamide through the reaction of 3-aminophenol with 4-metoxybenzoylchloride in THF, characterized by NMR and elemental analysis (Karabulut et al., 2014). Such methods may be applicable to synthesizing N-(3,4-diethoxybenzyl)-4-methoxybenzamide by adapting the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using X-ray diffraction and DFT calculations, which reveal the influence of intermolecular interactions on the geometry of the molecule. Studies on N-3-hydroxyphenyl-4-methoxybenzamide have shown minor effects of crystal packing on bond lengths and angles but significant impacts on dihedral angles and rotational conformations of aromatic rings (Karabulut et al., 2014).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, including annulation reactions catalyzed by Rh(III) to synthesize isoquinolone derivatives, highlighting the functional group tolerance and selectivity of these compounds (Tan et al., 2014). Such reactivity could be explored for functionalizing N-(3,4-diethoxybenzyl)-4-methoxybenzamide or modifying its structure.
Physical Properties Analysis
The physical properties of benzamide derivatives, such as density and refractive index, can be influenced by their chemical structure and the environment. For instance, the molar refractivity and polarizability of a related antiemetic drug were studied in aqueous solutions, indicating the impact of molecular structure on these properties (Sawale et al., 2016).
Chemical Properties Analysis
The chemical properties of N-(3,4-diethoxybenzyl)-4-methoxybenzamide can be inferred from studies on similar compounds. The reactivity towards deprotection and functionalization, as observed in benzamide derivatives, underscores the significance of the benzamide moiety and substituent groups in determining chemical behavior (Horita et al., 1986).
Future Directions
The potential applications and future directions for “N-(3,4-diethoxybenzyl)-4-methoxybenzamide” would depend on its physical and chemical properties, as well as the results of any biological activity testing. It could potentially be explored for use in various fields such as pharmaceuticals, materials science, or chemical synthesis .
properties
IUPAC Name |
N-[(3,4-diethoxyphenyl)methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-4-23-17-11-6-14(12-18(17)24-5-2)13-20-19(21)15-7-9-16(22-3)10-8-15/h6-12H,4-5,13H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFYVWCLXLHONT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-diethoxybenzyl)-4-methoxybenzamide |
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